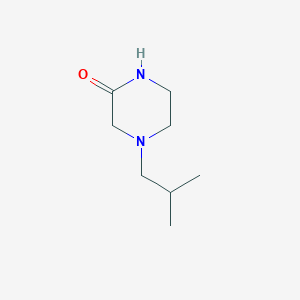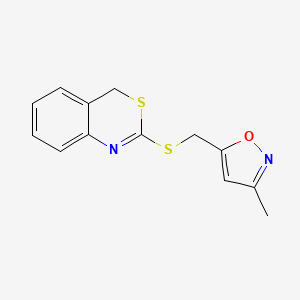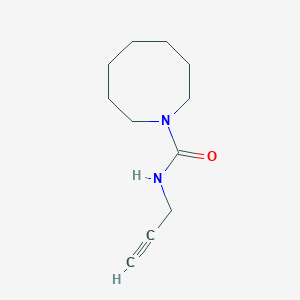![molecular formula C11H20N2O B7516560 N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide, also known as CX-717, is a nootropic drug that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain. CX-717 is a positive allosteric modulator of AMPA receptors, which means it enhances the activity of these receptors.
Mechanism of Action
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain. By increasing the activity of these receptors, N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide can enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences.
Biochemical and Physiological Effects:
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in motivation and reward. N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide has been shown to increase the activity of the prefrontal cortex, a brain region that is involved in executive function, working memory, and attention.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide is that it is a selective modulator of AMPA receptors, which means it does not affect other neurotransmitter systems in the brain. This makes it a useful tool for studying the role of AMPA receptors in various neurological processes. However, one limitation of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide is that it has a short half-life in the body, which means it needs to be administered frequently to maintain its effects.
Future Directions
There are several future directions for research on N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide. One direction is to study its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to understand the long-term effects of N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide on the brain and its safety profile.
Synthesis Methods
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide can be synthesized using a multistep process that involves the reaction of 2-ethylpyrrolidine with cyclopropanecarboxylic acid. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylmorpholine to form the final product.
Scientific Research Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide has been extensively studied for its potential use in cognitive enhancement and as a treatment for various neurological disorders. It has been shown to improve memory, attention, and learning in animal models and in human clinical trials. N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-13-7-3-4-10(13)8-12-11(14)9-5-6-9/h9-10H,2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJKYIZJLVMOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![3-benzyl-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B7516495.png)



![3-[[(2-Methoxyphenyl)-(1-methylimidazol-2-yl)methyl]amino]propanamide](/img/structure/B7516521.png)

![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)


![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)